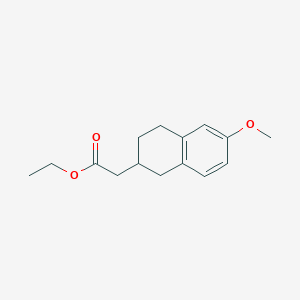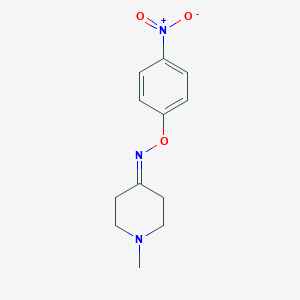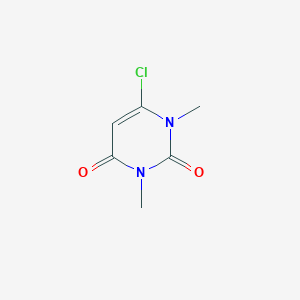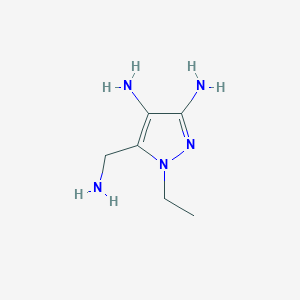
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine, also known as AM-PEA, is a chemical compound that belongs to the pyrazole family. It is a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair. AM-PEA has been extensively studied for its potential therapeutic applications in cancer treatment, neuroprotection, and inflammation.
Mécanisme D'action
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine exerts its therapeutic effects by inhibiting PARP enzymes, which play a crucial role in DNA repair. PARP enzymes are activated in response to DNA damage and catalyze the synthesis of poly(ADP-ribose) (PAR) polymers, which recruit DNA repair proteins to the site of damage. By inhibiting PARP enzymes, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine prevents the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death.
Effets Biochimiques Et Physiologiques
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to have a number of biochemical and physiological effects. In cancer cells, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP enzymes. In neurons, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to protect against oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to reduce the production of pro-inflammatory cytokines, which are key mediators of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has several advantages for lab experiments. It is a highly potent inhibitor of PARP enzymes and has been extensively studied for its potential therapeutic applications in cancer treatment, neuroprotection, and inflammation. However, there are also limitations to using 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine in lab experiments. It is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine. One potential direction is to further explore its potential therapeutic applications in cancer treatment, neuroprotection, and inflammation. Another potential direction is to investigate its pharmacokinetics and pharmacodynamics in order to optimize its dosing and administration. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine is synthesized by the reaction of 5-chloromethyl-1-ethyl-1H-pyrazole-3,4-diamine with ammonia in the presence of a palladium catalyst. The reaction yields 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine as a white crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been extensively studied for its potential therapeutic applications in cancer treatment, neuroprotection, and inflammation. In cancer treatment, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP enzymes, which play a crucial role in DNA repair. In neuroprotection, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to reduce the production of pro-inflammatory cytokines, which are key mediators of inflammation.
Propriétés
Numéro CAS |
199342-05-7 |
|---|---|
Nom du produit |
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine |
Formule moléculaire |
C6H13N5 |
Poids moléculaire |
155.2 g/mol |
Nom IUPAC |
5-(aminomethyl)-1-ethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C6H13N5/c1-2-11-4(3-7)5(8)6(9)10-11/h2-3,7-8H2,1H3,(H2,9,10) |
Clé InChI |
AYZPUSPMNFYXDM-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)N)N)CN |
SMILES canonique |
CCN1C(=C(C(=N1)N)N)CN |
Synonymes |
1H-Pyrazole-3,4-diamine, 5-(aminomethyl)-1-ethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



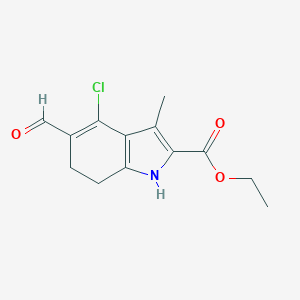
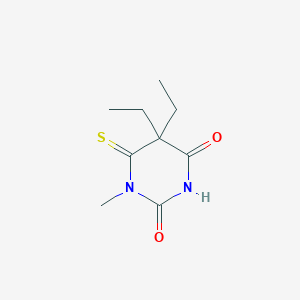
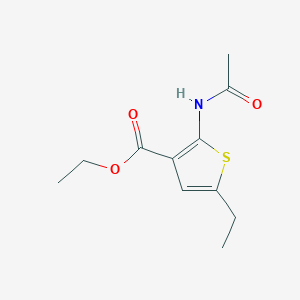
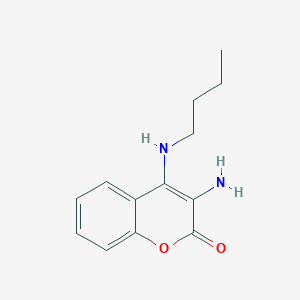
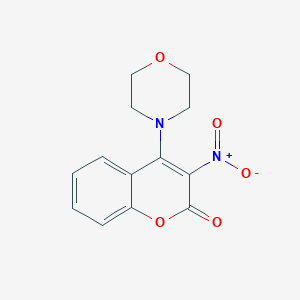

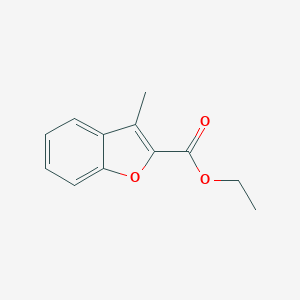
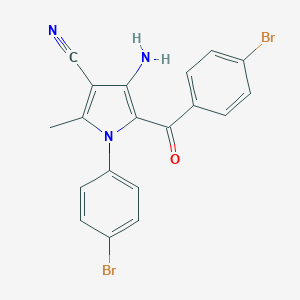

![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate](/img/structure/B186937.png)
